Elevated Melting Point Enables Cryo‑Crystallization and Safer Handling Relative to Trisilane and Isotetrasilane
Neopentasilane exhibits a melting point of −57.8 °C, which is 59.7 °C higher than trisilane (−117.5 °C) and 41.6 °C higher than isotetrasilane (−99.4 °C). This higher melting point permits in‑situ cryo‑crystallization directly in sealed capillaries on the diffractometer, providing access to single‑crystal X‑ray structures that are unattainable with the lower‑melting linear and branched analogs under identical experimental conditions [1]. The difference reduces the required cooling capacity and simplifies the crystallization workflow.
| Evidence Dimension | Melting point (Tm) |
|---|---|
| Target Compound Data | −57.8 °C |
| Comparator Or Baseline | Trisilane: −117.5 °C; Isotetrasilane: −99.4 °C |
| Quantified Difference | ΔTm = +59.7 °C vs. trisilane; ΔTm = +41.6 °C vs. isotetrasilane |
| Conditions | In‑situ cryo‑crystallization in sealed capillaries; X‑ray diffraction experiment |
Why This Matters
Higher melting point reduces the technical burden of cryo‑crystallization for structural characterization and can simplify low‑temperature storage and handling protocols.
- [1] Böhme, U., Franze, G., Friebel, M., et al. (2020). Syntheses and Molecular Structures of Liquid Pyrophoric Hydridosilanes. ChemistryOpen, 9(7), 762–770. Table 2. DOI: 10.1002/open.202000152. View Source
